Monooctyl succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

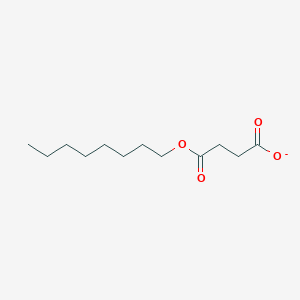

Structure

3D Structure

Properties

IUPAC Name |

4-octoxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNYEUXAXWTAPK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622885 | |

| Record name | 4-(Octyloxy)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74295-86-6 | |

| Record name | 4-(Octyloxy)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Monooctyl Succinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Monooctyl succinate (B1194679) is a monoester of succinic acid and octanol, holding promise in various scientific and industrial applications, including as a surfactant and a potential fragrance releaser.[1] This technical guide provides a detailed overview of its chemical properties, structure, synthesis, and characterization. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications and fundamental characteristics of this compound. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visualizations of key processes to facilitate a deeper understanding of monooctyl succinate.

Chemical Properties and Structure

This compound, with the CAS number 74295-86-6, is characterized by a molecular formula of C12H22O4 and a molecular weight of 230.30 g/mol .[2] Its structure features a hydrophilic succinic acid head and a hydrophobic octyl tail, rendering it amphiphilic properties that are valuable in surfactant applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C12H22O4 | [2] |

| Molecular Weight | 230.30 g/mol | [2] |

| CAS Number | 74295-86-6 | [2] |

| Predicted pKa | 4.45 ± 0.17 | [2] |

| Topological Polar Surface Area | 66.4 Ų | [2] |

| Rotatable Bond Count | 10 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Hydrogen Bond Donor Count | 1 | |

| LogP (Predicted) | 2.8 |

Spectroscopic Data (Predicted)

The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, based on the analysis of similar succinate monoesters.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~4.05 | Triplet | 2H | -O-CH₂- |

| ~2.60 | Triplet | 2H | -C(O)-CH₂- |

| ~2.55 | Triplet | 2H | -CH₂-C(O)O- |

| ~1.60 | Quintet | 2H | -O-CH₂-CH₂- |

| ~1.2-1.4 | Multiplet | 10H | -(CH₂)₅- |

| ~0.88 | Triplet | 3H | -CH₃ |

| Chemical Shift (ppm) | Assignment |

| ~178 | -COOH |

| ~172 | -C(O)O- |

| ~65 | -O-CH₂- |

| ~31 | -CH₂- |

| ~29 | -CH₂- |

| ~28 | -CH₂- |

| ~25 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

| m/z | Interpretation |

| 231.15 | [M+H]⁺ |

| 253.13 | [M+Na]⁺ |

| 117.02 | [Succinic acid + H]⁺ |

| 113.16 | [Octene]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the esterification of succinic anhydride (B1165640) with 1-octanol (B28484). This method is often preferred to direct esterification of succinic acid to avoid the formation of the diester byproduct.

-

Succinic anhydride (1.0 eq)

-

1-Octanol (1.1 eq)

-

Amberlyst 15® (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in toluene.

-

Add 1-octanol to the solution.

-

Add Amberlyst 15® catalyst to the reaction mixture.

-

Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted succinic anhydride and succinic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Characterization Methods

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Ionization: Utilize Electrospray Ionization (ESI) for analysis.

-

Analysis: Perform mass analysis using a Time-of-Flight (TOF) or Quadrupole mass analyzer to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Analysis: Record the infrared spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the carboxylic acid and ester, and the O-H stretch of the carboxylic acid.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Hypothetical Signaling Pathway in Drug Delivery

While no specific signaling pathways involving this compound have been elucidated, its structural similarity to other biologically active succinate esters, such as α-tocopheryl succinate (Vitamin E succinate), suggests potential applications in drug delivery. α-Tocopheryl succinate has been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of signaling cascades. The following diagram illustrates a hypothetical pathway based on the known effects of α-tocopheryl succinate, which could be explored for this compound in future research.

Caption: Hypothetical signaling pathway for this compound in cancer therapy.

Applications in Drug Development

The amphiphilic nature of this compound makes it a candidate for use as an excipient in drug formulations, potentially as a solubilizing agent or as a component of drug delivery systems like micelles or nanoparticles.

Surfactant and Emulsifier

Due to its surfactant properties, this compound can be investigated for its ability to stabilize emulsions and enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability.

Potential in Drug Delivery

Inspired by the demonstrated anti-cancer activity and drug delivery applications of other succinate esters like α-tocopheryl succinate, this compound could be explored for similar purposes.[3][4] Its ability to self-assemble or be incorporated into nanoparticle formulations could provide a platform for targeted drug delivery. Future research could focus on synthesizing and evaluating this compound-based nanoparticles for the delivery of chemotherapeutic agents.

Conclusion

This compound is a versatile molecule with a range of potential applications stemming from its amphiphilic character. This guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and methods for its characterization. While its biological activities and role in drug development are yet to be extensively explored, the established knowledge of similar compounds provides a strong rationale for future investigations in this area. The experimental protocols and data presented herein serve as a valuable resource for researchers and scientists to further explore the potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Functions of α-Tocopheryl Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

Monooctyl Succinate in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Monooctyl succinate (B1194679), a monoester of succinic acid, is a versatile organic molecule with emerging applications in various research fields. Its amphiphilic nature, arising from the combination of a hydrophilic succinic acid headgroup and a lipophilic octyl tail, underpins its utility as a surfactant. Furthermore, the presence of a terminal carboxylic acid and an ester linkage provides reactive sites for chemical modification, positioning it as a potentially valuable chemical intermediate. This technical guide provides an in-depth overview of the current and potential uses of monooctyl succinate in research, with a focus on its roles as a surfactant, in fragrance release systems, and as a building block in chemical synthesis and drug delivery.

Core Properties and Applications

This compound is primarily recognized in research contexts for its surfactant properties and as a potential fragrance-releasing agent.[1] Its molecular structure allows for the formation of micelles in aqueous solutions, a key characteristic of surfactants used in a wide range of scientific and industrial processes.

Surfactant and Emulsifier

As a surfactant, this compound can be employed to stabilize emulsions and dispersions, which is critical in various experimental formulations. While specific quantitative data for this compound is not extensively published, the properties of related monoalkyl sulfosuccinates in emulsion polymerization highlight their effectiveness in controlling particle size and ensuring the stability of latexes. These characteristics are valuable in the synthesis of polymeric nanoparticles for research in materials science and drug delivery.

Fragrance Release Systems

The ester linkage in this compound can be designed to undergo hydrolysis under specific conditions (e.g., changes in pH or enzymatic action), leading to the release of octanol, a fragrance molecule. This controlled release mechanism is a significant area of research for applications in consumer products and specialized materials.[2][3] The general principle involves the synthesis of a non-volatile precursor (the monoester) that releases a volatile compound upon cleavage of a chemical bond.[3]

Potential as a Chemical Intermediate

Drawing parallels from the well-documented use of mono-methyl succinate as a versatile building block in modern chemical synthesis, this compound offers similar potential.[4] Its bifunctional nature—possessing both a carboxylic acid and an ester group—makes it a valuable precursor for the synthesis of more complex molecules.[4] Researchers can leverage the differential reactivity of these two functional groups to construct carbon chains and introduce specific functionalities, a crucial aspect of drug discovery and material science.[4]

The general structure of a monoalkyl succinate highlights its bifunctional character, making it a useful building block in organic synthesis.

Caption: Bifunctional nature of this compound.

Applications in Drug Delivery Systems

The succinate moiety is extensively used in the development of advanced drug delivery systems (DDS). While direct research on this compound in this area is limited, the principles demonstrated with other succinate derivatives are highly relevant.

Nanoparticle and Microparticle Formulation

Succinate derivatives of molecules like α-tocopherol (Vitamin E) and guar (B607891) gum have been successfully used to create nanoparticles and microparticles for drug delivery.[5][6][7] For instance, α-tocopheryl succinate can self-assemble into nanoparticles, acting as a carrier with its own anti-tumor activity.[5][6] Similarly, guar gum succinate is used to prepare pH-sensitive microparticles for colon-specific drug delivery.[7] The amphiphilic nature of this compound suggests its potential for similar applications, where it could act as a self-assembling carrier or a component of more complex DDS.

The self-assembly of amphiphilic molecules like this compound into micelles is a fundamental concept in its application as a surfactant and for encapsulating hydrophobic molecules.

Caption: Micelle formation by this compound.

Prodrug and Bioconjugate Development

Succinic esters are a common motif in prodrug design, used to enhance the water solubility of hydrophobic drugs.[8] The ester bond can be cleaved in vivo to release the active pharmaceutical ingredient. Furthermore, the succinate group can act as a linker to conjugate drugs to polymers, such as in succinyl chitosan-colistin conjugates, to reduce toxicity and control release. This strategy can improve the targeted delivery of drugs to inflammation sites.

The use of succinate as a linker is a key strategy in creating drug-polymer conjugates for controlled release and reduced toxicity.

Caption: Succinate as a linker in drug conjugation.

Quantitative Data from Related Compounds

While specific experimental data for this compound is sparse in the literature, data from analogous compounds provide a useful reference for researchers.

| Compound Family | Application | Key Quantitative Data | Reference |

| Monoalkyl Sulfosuccinates | Emulsifiers | Critical Micelle Concentration (CMC) values are generally low, indicating high surface activity. | |

| Monoethyl Succinate | Chemical Synthesis | Yields of 40-60% are reported for synthesis from succinic acid, with higher yields from succinic anhydride (B1165640). | [9] |

| Succinyl Chitosan-Colistin Conjugates | Drug Delivery | Particle sizes of 100-200 nm; ζ-potential of -22 to -28 mV; Drug content of 130-318 µg/mg. |

Experimental Protocols: A Generalized Approach

Generalized Synthesis of this compound

This protocol is adapted from the synthesis of monoethyl succinate and can be optimized for this compound production.[9][10]

Materials:

-

Succinic anhydride

-

Anhydrous octanol

-

Acid catalyst (e.g., Amberlyst 15®, p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene, if required)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride and anhydrous octanol. A molar ratio of 1:1.1 (anhydride:alcohol) is a typical starting point to favor mono-esterification.

-

Catalysis: Add the acid catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3-5 hours). Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Work-up: After cooling, dilute the mixture with an organic solvent and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

The synthesis of this compound typically involves the reaction of succinic anhydride with octanol, a process that can be catalyzed to improve efficiency.

Caption: Synthesis of this compound.

Conclusion

This compound is a molecule with significant, though largely underexplored, potential in research. Its established roles as a surfactant and fragrance releaser are complemented by promising, inferred applications as a chemical intermediate and a component of advanced drug delivery systems. The versatility of the succinate monoester structure, demonstrated by a range of related compounds, provides a strong rationale for further investigation into the specific properties and applications of this compound. This guide serves as a foundational resource for researchers looking to leverage this compound in their work, providing both a summary of current knowledge and a roadmap for future exploration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. Controlled release of volatiles under mild reaction conditions: from nature to everyday products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Monooctyl Succinate from Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of monooctyl succinate (B1194679), a valuable monoester intermediate. The document details the primary synthetic route from succinic anhydride (B1165640) and 1-octanol (B28484), outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes key visualizations to illustrate the reaction pathways and workflows.

Introduction

Monooctyl succinate is a monoester of succinic acid that finds applications in various fields, including as a surfactant and a potential fragrance releaser.[1] Its synthesis from succinic anhydride is a common undergraduate and industrial laboratory procedure, primarily involving the ring-opening of the anhydride with an alcohol. This guide will focus on the direct esterification method, which is a straightforward and widely used approach.

Synthesis Pathway

The synthesis of this compound from succinic anhydride proceeds through a nucleophilic acyl substitution reaction. The hydroxyl group of 1-octanol acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride molecule. This leads to the opening of the five-membered ring and the formation of the monoester, which contains both an ester and a carboxylic acid functional group.

Experimental Protocols

General Catalyst-Free Method

This method is based on the direct reaction of succinic anhydride with an excess of the alcohol, which also serves as the solvent.

Materials:

-

Succinic anhydride

-

1-Octanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Combine succinic anhydride and 1-octanol in a round-bottom flask. A molar ratio of 1:1.5 to 1:3 (succinic anhydride:1-octanol) is recommended to favor mono-esterification.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to a temperature of 90-120°C with vigorous stirring.[2]

-

Maintain the reaction at this temperature for 1-2 hours.[2] The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The excess 1-octanol can be removed under reduced pressure using a rotary evaporator.

-

The crude this compound can then be purified by recrystallization or column chromatography.

Acid-Catalyzed Method

The use of an acid catalyst can increase the reaction rate. p-Toluenesulfonic acid is a commonly used catalyst for this type of esterification.[3]

Materials:

-

Succinic anhydride

-

1-Octanol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (or another suitable solvent)

-

Round-bottom flask with a Dean-Stark trap

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve succinic anhydride and 1-octanol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound as described in the general method.

Data Presentation

The following table summarizes key quantitative data for this compound and related monoesters synthesized from succinic anhydride.

| Compound | Synthesis Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| This compound | - | - | - | - | - | - | 99.89 | [1] |

| Monomethyl Succinate | Static Mixer Reaction | None | Methanol | 90-120 | 1-2 | 82.0 | 99.3 | [2] |

| Monomenthyl Succinate | Stirred Reaction | Immobilized DMAP | Cyclohexane/Acetone | 50 | 20 | 91.55 | - | [4] |

Purification

Purification of the crude this compound is crucial to obtain a high-purity product. The two primary methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility.[5]

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Potential solvents include ethanol, ethyl acetate, or a mixture of hexane (B92381) and ethyl acetate.

-

If there are insoluble impurities, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Column Chromatography

For more challenging purifications or to obtain very high purity, column chromatography can be employed.

General Procedure:

-

Prepare a slurry of silica (B1680970) gel in a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimum amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, most notably by Nuclear Magnetic Resonance (NMR) spectroscopy.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show characteristic signals for the protons of the octyl chain and the succinate backbone. Based on data for analogous compounds, the following chemical shifts can be anticipated:

-

-COOH: A broad singlet around 10-12 ppm.

-

-O-CH2- (ester): A triplet around 4.1 ppm.

-

-CH2-C=O (succinate): Two triplets around 2.6 ppm.

-

-CH2- (octyl chain): Multiplets between 1.2 and 1.7 ppm.

-

-CH3 (octyl chain): A triplet around 0.9 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are:

-

-C=O (acid): Around 177 ppm.

-

-C=O (ester): Around 172 ppm.

-

-O-CH2- (ester): Around 65 ppm.

-

-CH2-C=O (succinate): Two signals around 29 ppm.

-

-CH2- (octyl chain): Signals in the range of 22-32 ppm.

-

-CH3 (octyl chain): Around 14 ppm.

Experimental Workflow and Logic Diagrams

The overall process for the synthesis and purification of this compound can be visualized as a logical workflow.

The decision-making process for purification can be further detailed in a logical diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104557536A - Method for preparing mono-methyl succinate - Google Patents [patents.google.com]

- 3. [PDF] Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst | Semantic Scholar [semanticscholar.org]

- 4. Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system [comptes-rendus.academie-sciences.fr]

- 5. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of monooctyl succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monooctyl succinate (B1194679) (MOS) is the monoester of succinic acid and octanol. It belongs to the class of monoalkyl succinates, which are characterized by a dicarboxylic acid backbone with one carboxylic acid group esterified with an alcohol. This structure imparts amphiphilic properties to the molecule, suggesting its potential utility as a surfactant, emulsifier, or formulation excipient in various industrial applications, including pharmaceuticals and cosmetics.[1] This technical guide provides a comprehensive overview of the available physical and chemical properties of monooctyl succinate, detailed experimental protocols for its synthesis and analysis, and logical workflows to aid in its application and study.

Physical and Chemical Properties

A thorough review of the scientific literature reveals a notable scarcity of experimentally determined physical and chemical property data for this compound. The following tables summarize the available information for this compound, alongside data for related short-chain monoalkyl succinates for comparative purposes.

General and Physical Properties

| Property | This compound | Monoethyl Succinate (for comparison) | Monomethyl Succinate (for comparison) |

| IUPAC Name | Octyl hydrogen succinate | Ethyl hydrogen succinate | Methyl hydrogen succinate |

| Synonyms | Butanedioic acid, monooctyl ester; Succinic acid, monooctyl ester | 3-Ethoxycarbonylpropionic acid; Ethyl hydrogen succinate | 3-Carbomethoxypropanoic acid; Methyl hydrogen succinate |

| CAS Number | 74295-86-6[2] | 1070-34-4[3] | 3878-55-5[4] |

| Molecular Formula | C12H22O4[1] | C6H10O4[3] | C5H8O4[4] |

| Molecular Weight | 230.30 g/mol [1] | 146.14 g/mol [3] | 132.11 g/mol [4] |

| Appearance | White to off-white solid | Clear, colorless liquid | White to off-white crystalline solid[4] |

| Melting Point | Data not available | 8 °C[5] | 55-59 °C[4] |

| Boiling Point | Data not available | 248 °C at 760 mmHg[5] | 259.2 °C at 760 mmHg[4] |

| Density | Data not available | 1.141 g/mL at 25 °C[5] | Data not available |

Solubility and Partition Coefficient

| Property | This compound | Monoethyl Succinate (for comparison) | Monomethyl Succinate (for comparison) |

| Solubility in Water | Expected to be low; slower biodegradation suggests lower water solubility compared to shorter-chain analogs.[6] | Soluble[3] | Slightly soluble[4] |

| Solubility in Organic Solvents | Soluble in DMSO.[7] | Soluble in organic solvents.[3] | Soluble in alcohol, ether, and benzene.[4] |

| pKa (predicted) | 4.45 ± 0.17[2] | Data not available | 4.42 ± 0.17 |

| LogP (Octanol-Water Partition Coefficient) | Data not available | Data not available | Data not available |

Chemical Reactivity and Stability

This compound, as a monoester of a dicarboxylic acid, is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield succinic acid and octanol. The rate of hydrolysis is influenced by pH and temperature. One study on the biodegradation of a series of monoalkyl succinates found that this compound was the slowest to biodegrade, which is likely related to its lower water solubility.[6]

Thermal decomposition of succinate esters, such as in poly(alkylene succinate)s, has been shown to proceed primarily through a β-hydrogen bond scission mechanism.[8] This suggests that upon heating, this compound may decompose to form octene and succinic acid.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of other monoalkyl succinates.[9]

4.1.1 Materials and Equipment

-

Succinic anhydride (B1165640)

-

1-Octanol

-

Amberlyst-15® ion-exchange resin (or other suitable acid catalyst)

-

Anhydrous ethanol (B145695) (for catalyst washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus or column chromatography setup

4.1.2 Procedure

-

Reaction Setup: In a round-bottom flask, combine succinic anhydride and 1-octanol. A molar ratio of 1:1.1 (succinic anhydride:1-octanol) is recommended to favor mono-esterification.

-

Catalyst Addition: Add Amberlyst-15® resin (approximately 5-10% by weight of the succinic anhydride).

-

Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to a gentle reflux with vigorous stirring. The reaction temperature will depend on the boiling point of 1-octanol. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Catalyst Removal: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Filter the reaction mixture to remove the Amberlyst-15® catalyst. The catalyst can be washed with anhydrous ethanol, dried, and potentially reused.

-

Purification:

-

Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Purification of Product: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Characterization Methods

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the synthesized this compound.

-

Procedure: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of this compound, showing characteristic peaks for the octyl chain protons, the succinate backbone protons, and the ester and carboxylic acid carbonyl carbons.

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To assess the purity of the synthesized product and identify any byproducts.

-

Procedure: Dissolve a dilute solution of the sample in a volatile organic solvent. Inject the sample into a GC-MS system. The resulting chromatogram will show the retention time of this compound, and the mass spectrum will provide its molecular weight and fragmentation pattern, confirming its identity.

4.2.3 High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of this compound.

-

Procedure: Develop an appropriate HPLC method, likely using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid, like formic acid). Detection can be achieved using a UV detector (if the molecule has a chromophore) or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer.

Mandatory Visualizations

Synthesis and Purification Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 1070-34-4: Monoethyl succinate | CymitQuimica [cymitquimica.com]

- 4. mono-Methyl succinate [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 7. This compound | 74295-86-6 [amp.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Monooctyl Succinate: A Technical Guide for Researchers

This technical guide provides an in-depth overview of monooctyl succinate (B1194679), a monoester of succinic acid, designed for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, synthesis protocols, and potential applications, with a focus on quantitative data and detailed methodologies.

Chemical Identity and Properties

Monooctyl succinate is an organic compound classified as a monoester, which finds applications as a surfactant and a potential fragrance releaser.[1]

CAS Number : 74295-86-6[2]

Table 1: Synonyms and Identifiers

| Type | Identifier |

| Systematic Name | Butanedioic acid, 1-octyl ester |

| Common Synonyms | Monooctylsuccinat; Succinic acid hydrogen 1-octyl ester; Butanedioic acid, monooctyl ester; Monooctyl-succinat[2] |

| Molecular Formula | C12H22O4[1] |

| InChI | InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14)[2] |

| InChIKey | CKNYEUXAXWTAPK-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCCCCCCCOC(=O)CCC(=O)O[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 230.30 g/mol | [1] |

| Predicted pKa | 4.45 ± 0.17 | [2] |

| Topological Polar Surface Area | 66.4 Ų | [2] |

| Rotatable Bond Count | 10 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

Spectroscopic Characterization (Reference Data)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a succinate monoester is expected to exhibit characteristic absorption bands for the carboxylic acid and ester functional groups. For succinic acid, a broad O-H stretching band is observed in the range of 3300-2500 cm⁻¹.[3] The C=O stretching vibrations of the carboxyl and ester groups are expected in the region of 1740-1700 cm⁻¹. For poly(butylene succinate), C=O stretching modes are observed around 1736, 1720, and 1714 cm⁻¹.[4]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the octyl chain and the succinate backbone. Based on the structure, one would expect a triplet corresponding to the terminal methyl group of the octyl chain, multiplets for the methylene (B1212753) groups of the octyl chain, a triplet for the methylene group adjacent to the ester oxygen, and two distinct signals for the methylene groups of the succinate moiety.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of mono-alkyl succinates is the reaction of succinic anhydride (B1165640) with the corresponding alcohol. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Materials:

-

Succinic anhydride

-

(Optional) Catalyst, e.g., Lipase (B570770) from Candida antarctica (for enzymatic synthesis)

-

Solvent (e.g., toluene (B28343) or a solvent-free system)

Procedure (Chemical Synthesis):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic anhydride and 1-octanol. A molar ratio of 1:1 or a slight excess of the alcohol can be used.

-

Heat the mixture under reflux for a specified period (e.g., 1-3 hours). The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess 1-octanol by vacuum distillation.

-

The crude product can be purified by crystallization or column chromatography.

Procedure (Enzymatic Synthesis): Lipase-catalyzed synthesis offers a greener alternative under milder reaction conditions.

-

Combine succinic anhydride and 1-octanol in a suitable reaction vessel.

-

Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the mixture.

-

The reaction can be carried out in a solvent like diphenyl ether or under solvent-free conditions.

-

Maintain the reaction at a moderate temperature (e.g., 70-90 °C) with constant stirring for several hours to days.

-

The immobilized enzyme can be recovered by filtration for potential reuse.

-

The product is then purified from the reaction mixture.

Figure 1: General Synthesis Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

Succinate esters are explored for various applications in the pharmaceutical industry, including as plasticizers and components of drug delivery systems. For instance, α-Tocopheryl succinate, a related compound, has been shown to form nanoparticles that can act as a drug delivery system with antitumor activity.[5]

Potential Application in Nanoparticle Drug Delivery

This compound, due to its amphiphilic nature, could potentially be used in the formulation of nanoparticles for the delivery of hydrophobic drugs. A general method for preparing such nanoparticles is nanoprecipitation.

Experimental Protocol: Nanoprecipitation for Drug Encapsulation (Conceptual)

-

Organic Phase Preparation: Dissolve this compound and a hydrophobic drug in a water-miscible organic solvent (e.g., acetone (B3395972) or ethanol). A stabilizing polymer may also be included.

-

Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to prevent particle aggregation.

-

Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the drug and this compound as nanoparticles.

-

Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure.

-

Purification and Concentration: The nanoparticle suspension can be purified (e.g., by dialysis or centrifugation) to remove unencapsulated drug and other reagents, and then concentrated if necessary.

Figure 2: Conceptual Workflow for Nanoparticle Formulation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of Structure and Crystallization Behavior of Poly(butylene succinate) by Fourier Transform Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Monooctyl Succinate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of monooctyl succinate (B1194679) in organic solvents. As a lipophilic monoester of succinic acid, understanding its behavior in various solvent systems is critical for its application in pharmaceutical formulations, fragrance release, and as a surfactant. This document outlines the theoretical principles governing its solubility, presents a qualitative assessment in common organic solvents, and details standardized experimental protocols for precise solubility determination.

Core Principles of Solubility

The solubility of a solid solute, such as monooctyl succinate, in a liquid solvent is governed by the principle of "like dissolves like." This adage refers to the compatibility of intermolecular forces between the solute and solvent molecules. This compound possesses a polar carboxylic acid head and a long, nonpolar octyl tail. Consequently, its solubility is dictated by the overall polarity of the molecule and its ability to form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions, and van der Waals forces) with the solvent.

Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility of this compound |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Likely Soluble to Partially Soluble | |

| Acetonitrile | Likely Soluble to Partially Soluble | |

| Polar Protic | Methanol, Ethanol | Likely Partially Soluble |

| Nonpolar | Hexane, Toluene | Likely Soluble |

| Chlorinated | Dichloromethane | Likely Soluble |

| Ethers | Diethyl Ether | Likely Soluble |

| Esters | Ethyl Acetate | Likely Soluble |

This table is based on theoretical principles and the known solubility in DMSO. Experimental verification is necessary for precise solubility determination.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

I. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another suitable analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer).

II. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

To further ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or other suitable analytical method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of supernatant

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct quantitative data is sparse, the provided qualitative assessment and detailed experimental protocols empower researchers and drug development professionals to accurately determine its solubility in their specific solvent systems of interest. The application of the described methodologies will enable the generation of reliable data crucial for formulation development, process optimization, and other research applications.

References

Monooctyl Succinate as a Surfactant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monooctyl succinate (B1194679) and its mechanism of action as a surfactant. Due to the limited availability of specific quantitative data for monooctyl succinate in publicly accessible literature, this guide presents data for structurally similar surfactants as a proxy and furnishes detailed experimental protocols to enable researchers to determine the precise properties of this compound.

Core Mechanism of Action

This compound is an anionic surfactant, characterized by its amphiphilic nature. Its structure consists of a hydrophilic succinate head group and a hydrophobic octyl tail. This dual characteristic is the foundation of its surface-active properties.

At low concentrations in an aqueous solution, this compound molecules will accumulate at the air-water or oil-water interface. The hydrophobic octyl tails orient themselves away from the water, while the hydrophilic succinate heads remain in contact with the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.

As the concentration of this compound increases, the interface becomes saturated. Beyond a certain point, known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble in the bulk of the solution, forming spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, shielded from the water, while the hydrophilic heads form the outer corona, interacting with the surrounding aqueous environment. This process of micellization is a key aspect of the surfactant's action, enabling the solubilization of poorly water-soluble compounds within the hydrophobic micellar core. This property is of particular interest in drug delivery systems for enhancing the solubility and bioavailability of hydrophobic drugs.[1]

The fundamental mechanism of action for succinate-based surfactants involves the reduction of interfacial tension and the formation of micelles, which can encapsulate non-polar molecules.[2]

Quantitative Surfactant Properties

Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (B86663) (SDS) in Water at 25°C [3]

| Property | Value | Unit |

| Critical Micelle Concentration (CMC) | 8.23 | mM |

Table 2: Surface Tension of Aqueous Solutions of Sodium Dodecyl Sulfate (SDS) at 25°C [4]

| Concentration (mM) | Surface Tension (mN/m) |

| 0 | 72.0 |

| 1 | 55.0 |

| 2 | 48.0 |

| 4 | 42.0 |

| 6 | 39.0 |

| 8 | 38.0 |

| 10 | 37.8 |

| 12 | 37.8 |

Table 3: Hydrophilic-Lipophilic Balance (HLB) of Common Surfactants [5]

| Surfactant | HLB Value |

| Sorbitan trioleate | 1.8 |

| Sorbitan tristearate | 2.1 |

| Glyceryl monostearate | 3.8 |

| Sorbitan monooleate | 4.3 |

| Sorbitan monostearate | 4.7 |

| Tween 85 | 11.0 |

| Tween 60 | 14.9 |

| Tween 80 | 15.0 |

| Tween 20 | 16.7 |

| Sodium oleate | 18.0 |

| Sodium lauryl sulfate | 40.0 |

Experimental Protocols

This section provides detailed methodologies for determining the key surfactant properties of this compound.

Synthesis and Purification of this compound

A general procedure for the synthesis of alkyl succinates involves the esterification of succinic anhydride (B1165640) with the corresponding alcohol.[6]

Materials:

-

Succinic anhydride

-

Toluene (or other suitable solvent)

-

p-Toluenesulfonic acid (catalyst)

-

5% (w/v) Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve succinic anhydride and a molar equivalent of 1-octanol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with stirring for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a 5% sodium bicarbonate solution to remove unreacted succinic anhydride and the catalyst.

-

Wash with deionized water until the aqueous phase is neutral.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR and FT-IR spectroscopy.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the slope of the plot indicates the CMC.[7][8]

Materials:

-

Tensiometer (with a Wilhelmy plate or Du Noüy ring)[9]

-

High-purity this compound

-

Deionized water

-

A series of volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, starting from the most dilute. Ensure the plate or ring is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the surface tension plot shows a distinct break, after which the surface tension remains relatively constant.[10][11]

Materials:

-

Conductivity meter

-

High-purity this compound

-

Deionized water

-

A series of volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions from the stock solution.

-

Calibrate the conductivity meter.

-

Measure the conductivity of each solution.

-

Plot the conductivity as a function of the surfactant concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an indicator of the emulsifying properties of a surfactant. It can be calculated or determined experimentally.[5]

For a non-ionic surfactant, the HLB can be calculated using the formula: HLB = 20 * (Mh / M) Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.

For an ionic surfactant like this compound, this method is not directly applicable. A more suitable approach is Davies' method or experimental determination.

This method assigns group numbers to different structural components of the surfactant: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

Group Numbers:

-

-COOH: 2.1

-

-OH (free): 1.9

-

Ester (-COO-): 2.4

-

-(CH2)-: -0.475

For this compound (C12H22O4):

-

Hydrophilic part: Succinate head (-OOC-CH2-CH2-COO-)

-

Lipophilic part: Octyl tail (-C8H17)

A precise calculation using Davies' method requires a more detailed breakdown of the group contributions.

Materials:

-

This compound

-

A series of oils with known required HLB values

-

A co-surfactant with a known HLB value (e.g., Span 80 and Tween 80)

-

Homogenizer

-

Test tubes or vials

Procedure:

-

Prepare a series of blends of this compound with a co-surfactant to achieve a range of HLB values.

-

For each blend, prepare an oil-in-water emulsion with a specific oil.

-

Homogenize all emulsions under the same conditions.

-

Observe the stability of the emulsions over time (e.g., by monitoring creaming or separation).

-

The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil. By using a series of oils with different required HLBs, the HLB of the this compound can be determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the surfactant action of this compound.

Caption: Mechanism of action for this compound as a surfactant.

Caption: Experimental workflow for CMC determination.

Caption: Schematic of a this compound micelle in aqueous solution.

References

- 1. Preparation and Characterization of Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 6. CN101385954A - Preparation method of high-purity succinate series surfactants for papermaking industry - Google Patents [patents.google.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. commons.erau.edu [commons.erau.edu]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of Succinate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate (B1194679) esters, derivatives of the Krebs cycle intermediate succinic acid, have a rich history rooted in early organic chemistry and have evolved into critical molecules in contemporary research and industry. Initially explored for their fundamental chemical properties, their applications have expanded significantly, ranging from polymer precursors to active pharmaceutical ingredients and signaling molecules in cellular metabolism. This guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of succinate esters, with a focus on quantitative data, experimental methodologies, and the elucidation of their roles in biological pathways.

Introduction: From Spirit of Amber to a Key Biomolecule

Historically, succinic acid was first obtained through the distillation of amber, earning it the name "spirit of amber" (Latin: spiritus succini).[1] The journey from this crude extraction to the synthesis and characterization of its esters marks a significant progression in organic chemistry. Succinate esters are carboxylic esters formed from the esterification of one or both of the carboxyl groups of succinic acid.[2] Those with one esterified carboxyl group are also known as hemisuccinates.[2]

The development of synthetic methodologies in the 19th and 20th centuries allowed for the systematic study of succinate esters, revealing their utility as versatile chemical intermediates.[3] More recently, with the advent of biotechnology and a deeper understanding of cellular metabolism, the role of succinate and its derivatives has been revisited. Succinate is now recognized not only as a metabolic intermediate in the tricarboxylic acid (TCA) cycle but also as a signaling molecule that influences a variety of cellular processes, often in response to hypoxic conditions.[1][4] This has opened new avenues for the application of succinate esters in drug development and materials science.

Early Discovery and Synthesis

The first synthesis of a simple succinate ester, diethyl succinate, is attributed to the Fischer esterification of succinic acid with ethanol (B145695).[3] This reaction, catalyzed by an acid, remains a fundamental method for ester production.

Key Milestones in Synthesis

Over the years, various synthetic routes have been developed to improve yield, efficiency, and sustainability.

-

From Maleic Anhydride (B1165640): A common industrial route involves the hydrogenation of maleic anhydride to succinic anhydride, followed by esterification. Alternatively, maleic anhydride can be esterified to a dialkyl maleate, which is then hydrogenated to the corresponding dialkyl succinate.[1][5]

-

Bio-based Production: A significant shift has been the development of fermentation processes to produce succinic acid from renewable resources like glucose, using genetically engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae.[1][6][7] This "bio-succinic acid" can then be esterified to produce bio-based succinate esters.[5][8]

-

Catalytic Innovations: The use of solid acid catalysts, such as Amberlyst-15 and H+-Zeoliteβ, has provided milder and more reusable alternatives to traditional acid catalysts for esterification reactions.[9][10]

Quantitative Data on Succinate Esters

The physical and chemical properties of succinate esters are crucial for their application. Below is a summary of key data for some common succinate esters.

| Ester Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Dimethyl Succinate | C6H10O4 | 146.14 | 19 | 196 | 1.117 |

| Diethyl Succinate | C8H14O4 | 174.20 | -20 | 218 | 1.047[3] |

| Dibutyl Succinate | C12H22O4 | 230.30 | -29 | 275 | 0.977 |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research.

Synthesis of Diethyl Succinate via Fischer Esterification

Objective: To synthesize diethyl succinate from succinic acid and ethanol.

Materials:

-

Succinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine succinic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling, pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the resulting crude diethyl succinate by fractional distillation.

Synthesis of Monoethyl Succinate from Succinic Anhydride

Objective: To prepare a hemisuccinate by reacting succinic anhydride with ethanol.

Materials:

-

Succinic anhydride

-

Ethanol

-

Amberlyst-15® catalyst

-

Glass reactor with reflux condenser

-

Stirrer

Procedure:

-

A mixture of ethanol and succinic anhydride in a 3:1 molar ratio is placed in a stirred glass reactor.[9]

-

Add Amberlyst-15® as the catalyst.[9]

-

The mixture is heated at total reflux for 3 hours.[9]

-

After the reaction, the catalyst is filtered off.

-

The excess ethanol is removed under reduced pressure to yield monoethyl succinate.[9]

Signaling Pathways and Biological Roles

Succinate has emerged as a significant signaling molecule, particularly in the context of cellular stress and disease. Its esters, being cell-permeable, serve as valuable tools to study these pathways.

Succinate and Hypoxia-Inducible Factor (HIF)-1α Stabilization

Under hypoxic conditions, succinate accumulates and inhibits prolyl hydroxylases, enzymes that target the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation. This leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.[4]

Caption: Succinate-mediated stabilization of HIF-1α under hypoxic conditions.

Succinate Receptor 1 (SUCNR1/GPR91) Signaling

Extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[4] Activation of this receptor has been implicated in a range of physiological and pathological processes, including inflammation, blood pressure regulation, and retinal neovascularization.[1][11]

References

- 1. Succinic acid - Wikipedia [en.wikipedia.org]

- 2. CHEBI:36181 [ebi.ac.uk]

- 3. Diethyl succinate - Wikipedia [en.wikipedia.org]

- 4. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 5. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]

- 6. Biosynthesis of succinic acid - Will & Co BV [will-co.eu]

- 7. mdpi.com [mdpi.com]

- 8. WO2015085185A1 - A process for preparing succinate ester - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Succinate metabolism and its regulation of host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

Monooctyl Succinate Biodegradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monooctyl succinate (B1194679), a monoester of succinic acid and octanol, is a compound with potential applications in various industries, including pharmaceuticals and as a specialty chemical. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact and for the development of sustainable chemical processes. This technical guide provides an in-depth overview of the putative biodegradation pathways of monooctyl succinate, detailing the enzymatic processes and metabolic routes involved in its breakdown by microorganisms. Both aerobic and anaerobic degradation pathways are discussed, supported by data from analogous compounds. Furthermore, this guide outlines detailed experimental protocols for studying the biodegradation of this compound and presents quantitative data on the enzymatic hydrolysis of related ester compounds to provide a reference for expected catalytic efficiencies.

Introduction

This compound is a carboxylic acid ester that possesses both a hydrophilic succinate head and a lipophilic octyl tail. This amphipathic nature suggests that it may be susceptible to microbial degradation through enzymatic action. The biodegradation of such esters is a critical aspect of their environmental risk assessment and can also be harnessed for bioremediation purposes. The primary mechanism for the initiation of biodegradation is the enzymatic hydrolysis of the ester bond, a reaction catalyzed by a wide range of microbial lipases and esterases. Following this initial cleavage, the resulting products, 1-octanol (B28484) and succinic acid, are channeled into central metabolic pathways.

Proposed Biodegradation Pathways

The biodegradation of this compound is expected to proceed via distinct pathways under aerobic and anaerobic conditions.

Aerobic Biodegradation Pathway

Under aerobic conditions, the biodegradation of this compound is most likely initiated by the hydrolytic cleavage of the ester bond, followed by the complete oxidation of the resulting alcohol and carboxylic acid.

-

Ester Hydrolysis: The primary step is the hydrolysis of this compound by extracellular or intracellular esterases or lipases, yielding 1-octanol and succinic acid.

-

Degradation of 1-Octanol: The 1-octanol is subsequently oxidized to octanoic acid. This process is typically initiated by an alkane monooxygenase system, which converts the terminal methyl group of the octane (B31449) moiety (in this case, already an alcohol) to a carboxylic acid. This involves the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase.

-

Beta-Oxidation of Octanoic Acid: The resulting octanoic acid is then activated to octanoyl-CoA and enters the beta-oxidation pathway. Through successive rounds of beta-oxidation, the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA.

-

Metabolism of Succinic Acid and Acetyl-CoA: Succinic acid, being an intermediate of the Krebs cycle (Citric Acid Cycle or TCA cycle), directly enters this central metabolic pathway. The acetyl-CoA generated from beta-oxidation also feeds into the Krebs cycle, leading to the complete oxidation of the original molecule to carbon dioxide and water, with the concomitant generation of ATP.

Anaerobic Biodegradation Pathway

In the absence of oxygen, the degradation of the alkyl chain of this compound is proposed to occur via a different mechanism, likely involving the addition of fumarate.

-

Initial Activation: The anaerobic degradation of alkanes is often initiated by the addition of the alkane to fumarate, a reaction catalyzed by alkylsuccinate synthase (ass) or benzylsuccinate synthase (bss) for aromatic compounds. In the case of this compound, the octyl chain could be activated by a similar mechanism to form an alkylsuccinate derivative.

-

Carbon Skeleton Rearrangement and Thioesterification: The resulting alkylsuccinate undergoes a carbon-skeleton rearrangement and is converted to a thioester with CoA.

-

Beta-Oxidation: The molecule then proceeds through a modified beta-oxidation pathway to yield acetyl-CoA and other intermediates that can enter central anaerobic metabolism.

-

Metabolism of the Succinate Moiety: The original succinate moiety, once cleaved, would likely be fermented or used as an electron acceptor, depending on the microbial consortium present.

Key Enzymes in Biodegradation

Several classes of enzymes are pivotal for the biodegradation of this compound.

-

Esterases (EC 3.1.1.1) and Lipases (EC 3.1.1.3): These hydrolases are responsible for the initial cleavage of the ester bond. Lipases typically act at the interface of a lipid-water phase, while esterases act on soluble esters. The substrate specificity of these enzymes can vary widely.

-

Alkane Monooxygenases (e.g., EC 1.14.15.3): These enzymes, often part of a multi-component system including a reductase and an electron carrier protein like rubredoxin, catalyze the initial oxidation of alkanes to alcohols in aerobic bacteria.

-

Alcohol Dehydrogenases (EC 1.1.1.1): These enzymes catalyze the oxidation of alcohols to aldehydes.

-

Aldehyde Dehydrogenases (EC 1.2.1.3): These enzymes further oxidize aldehydes to carboxylic acids.

-

Acyl-CoA Synthetases (EC 6.2.1.3): These enzymes activate fatty acids by converting them to their corresponding CoA thioesters, a prerequisite for beta-oxidation.

-

Enzymes of the Beta-Oxidation Pathway: This includes acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.

-

Alkylsuccinate Synthase: This glycyl radical enzyme is key to the anaerobic activation of alkanes.

Quantitative Data on Related Compound Biodegradation

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Specific Activity (U/mg) | Reference |

| Candida rugosa lipase | Olive oil | 717 | 67.1 (kcat, min-1) | - | (Chang et al., 1991) |

| Rhizomucor miehei lipase | Ethyl isovalerate | 256 (in hexane) | - | - | (Chowdary et al., 2002) |

| Porcine Pancreatic Lipase | p-Nitrophenyl butyrate | - | - | ~15 | (Borgström & Brockman, 1984) |

| Pseudomonas cepacia lipase | p-Nitrophenyl palmitate | - | - | ~20 | (Pencreac'h & Baratti, 1996) |

Note: The presented data are for analogous substrates and serve as an estimation. The actual kinetic parameters for this compound will depend on the specific enzyme and reaction conditions.

Experimental Protocols

The following section outlines a general experimental framework for investigating the biodegradation of this compound.

Screening for this compound Degrading Microorganisms

-

Enrichment Culture:

-

Prepare a minimal salts medium with this compound as the sole carbon source (e.g., 0.1% w/v).

-

Inoculate with an environmental sample (e.g., soil, water, activated sludge).

-

Incubate under appropriate conditions (e.g., 30°C, aerobic with shaking, or anaerobic in a sealed container).

-

Perform serial transfers to a fresh medium to enrich for microorganisms capable of utilizing this compound.

-

-

Isolation of Pure Cultures:

-

Plate the enriched culture onto solid minimal medium containing this compound.

-

Isolate individual colonies and purify by re-streaking.

-

Confirm the ability of the isolates to grow on this compound in a liquid culture.

-

Biodegradation Assay

-

Culture Preparation: Grow the isolated microorganism in a suitable liquid medium to a desired cell density (e.g., mid-exponential phase).

-

Initiation of Biodegradation:

-

Harvest the cells by centrifugation and wash with a sterile buffer.

-

Resuspend the cells in a minimal medium containing a known concentration of this compound.

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw samples from the culture.

-

Separate the cells from the supernatant by centrifugation or filtration.

-

Analyze the supernatant for the disappearance of this compound and the appearance of potential metabolites (1-octanol, succinic acid) using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Controls:

-

An uninoculated control to account for abiotic degradation.

-

A control with a heat-killed inoculum to account for biosorption.

-

Enzyme Assays

-

Reaction Mixture: Prepare a reaction vessel containing a buffered solution (e.g., phosphate (B84403) or Tris-HCl buffer at a specific pH) and an emulsion of this compound.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the enzyme preparation (e.g., cell-free extract or purified enzyme).

-

Titration: Maintain a constant pH by titrating the liberated succinic acid with a standardized solution of NaOH. The rate of NaOH consumption is proportional to the enzyme activity.

-

Calculation: One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

This method uses a chromogenic substrate analog, such as p-nitrophenyl octanoate.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer, the p-nitrophenyl ester substrate, and the enzyme solution.

-

Incubation: Incubate the reaction at a constant temperature.

-

Measurement: The hydrolysis of the p-nitrophenyl ester releases p-nitrophenol, which has a characteristic absorbance at a specific wavelength (e.g., 405 nm) under alkaline conditions. Monitor the increase in absorbance over time.

-

Calculation: Calculate the enzyme activity based on the rate of p-nitrophenol formation, using a standard curve.

Conclusion

The biodegradation of this compound is a plausible process mediated by a variety of microorganisms. The proposed pathways, initiated by enzymatic hydrolysis, lead to the complete mineralization of the compound under aerobic conditions. While anaerobic degradation is also possible, it likely proceeds through more complex initial activation steps. The provided experimental protocols offer a robust framework for the detailed investigation of these pathways and for the characterization of the enzymes involved. Further research focusing on the isolation and characterization of specific this compound-degrading microorganisms and the purification of the relevant enzymes will be crucial for a comprehensive understanding of its environmental fate and for its potential biotechnological applications.

An In-depth Technical Guide on the Thermal Stability of Monooctyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction